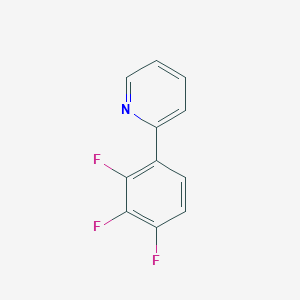

2-(2,3,4-Trifluorophenyl)pyridine

Description

Significance of Fluorine Substitution in Pyridine (B92270) Derivatives

The introduction of fluorine into pyridine derivatives is a widely employed strategy in drug discovery and materials science. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules. nih.govresearchgate.net Its small size allows it to often act as a bioisostere of a hydrogen atom, while its high electronegativity can profoundly influence the molecule's electronic environment. researchgate.net

Key effects of fluorine substitution in pyridine derivatives include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic profile. nih.govresearchgate.net

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a compound. nih.govresearchgate.net

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes. ontosight.ai This is a critical factor for drug absorption and distribution.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its basicity. This can be crucial for optimizing a drug's solubility and interaction with its target.

The strategic placement of fluorine atoms on the pyridine ring or its substituents allows chemists to fine-tune these properties, leading to the development of more effective and safer therapeutic agents. nih.gov

Overview of Pyridine as a Heterocyclic Scaffold in Advanced Chemical Research

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and synthetic chemistry. rsc.orgrsc.org It is a six-membered aromatic ring containing one nitrogen atom, structurally analogous to benzene. wikipedia.org This nitrogen atom imparts basicity to the ring and provides a handle for various chemical transformations. nih.gov

Pyridine and its derivatives are cornerstones in numerous areas of chemical research:

Medicinal Chemistry: The pyridine scaffold is a "privileged structure," meaning it is a recurring motif in a multitude of approved drugs and biologically active compounds. rsc.orgrsc.org Its presence can be found in a wide array of therapeutic agents, including those with antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Agrochemicals: Many herbicides, insecticides, and fungicides incorporate the pyridine ring in their structures. nih.govresearchoutreach.org

Materials Science: Pyridine-based molecules are utilized in the development of functional materials, such as ligands for organometallic complexes and components in asymmetric catalysis. nih.gov

The versatility of the pyridine scaffold stems from its electronic properties and the ability to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. nih.gov This allows for the synthesis of a vast library of derivatives with diverse functionalities.

Structural Specificity of 2-(2,3,4-Trifluorophenyl)pyridine and Related Trifluorophenylpyridines

This compound is a specific isomer within the broader class of trifluorophenylpyridines. The precise arrangement of the three fluorine atoms on the phenyl ring, as well as the connection to the 2-position of the pyridine ring, dictates its unique three-dimensional shape, electronic distribution, and potential biological activity.

The substitution pattern significantly influences the molecule's properties. For instance, the trifluoromethyl group (CF3), a common fluorinated substituent, has been shown to enhance the efficacy of certain compounds. ontosight.ai Different isomers of trifluoromethylpyridines are key intermediates in the synthesis of various agrochemicals and pharmaceuticals. nih.govresearchoutreach.org For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial building blocks for several commercial products. nih.gov

The synthesis of specifically substituted trifluorophenylpyridines can be challenging. However, various synthetic methodologies have been developed to achieve regioselective fluorination and coupling reactions. uni-muenster.de The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Interactive Data Table: Properties of Related Fluorinated Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property |

| 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | C12H6F5N | 259.17 | Ligand for Ir(III) photocatalysts sigmaaldrich.com |

| N-(2,4-Difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-( | C19H11F5N2O2 | 395.3 | Research chemical nih.gov |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | 215.99 | Intermediate for agrochemicals and pharmaceuticals nih.gov |

| 2-chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54 | Intermediate for agrochemicals like fluazifop (B150276) nih.gov |

This structural specificity is paramount in drug design, where even minor changes in the arrangement of atoms can lead to significant differences in biological activity. The study of compounds like this compound and its isomers provides valuable insights into structure-activity relationships, guiding the development of new and improved molecules for various applications.

Properties

IUPAC Name |

2-(2,3,4-trifluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N/c12-8-5-4-7(10(13)11(8)14)9-3-1-2-6-15-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGNWPYWRICEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,3,4 Trifluorophenyl Pyridine and Analogous Fluorinated Pyridine Systems

Strategies for Carbon-Fluorine Bond Formation in Pyridine (B92270) Systems

The direct and selective introduction of fluorine onto a pyridine ring is a challenging yet highly desirable transformation. Several methods have been developed to achieve this, ranging from direct C-H fluorination to more complex multi-step sequences.

Regioselective Fluorination Techniques

Direct C-H fluorination offers an atom-economical approach to synthesizing fluorinated pyridines. One notable method involves the use of silver(II) fluoride (B91410) (AgF2) for the site-selective fluorination of pyridines and diazines. nih.gov This reaction demonstrates high selectivity for the C-H bond adjacent to the nitrogen atom, proceeding at ambient temperature within an hour. nih.gov The mild conditions of this method make it suitable for the late-stage functionalization of complex molecules. acs.org

Another effective reagent for regioselective fluorination is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). It has been successfully employed for the 3-fluorination of imidazo[1,2-a]pyridines in aqueous conditions. acs.org

Recent advancements have also utilized Rh(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is advantageous as it allows for the construction of the fluorinated pyridine ring in a single step from readily available starting materials. nih.gov

| Reagent/Catalyst | Position of Fluorination | Substrate Class | Key Features |

| Silver(II) Fluoride (AgF₂) | α to Nitrogen | Pyridines, Diazines | Mild conditions, high regioselectivity, rapid reaction. nih.govorgsyn.org |

| Selectfluor | 3-position | Imidazo[1,2-a]pyridines | Aqueous conditions, moderate to good yields. acs.org |

| [Cp*RhCl₂]₂/Metal Acetate | 3-position | α-fluoro-α,β-unsaturated oximes and alkynes | One-step synthesis, high regioselectivity with terminal alkynes. nih.gov |

Multi-Step Approaches for Fluorine Incorporation

In cases where direct fluorination is not feasible or does not provide the desired regioselectivity, multi-step synthetic sequences are employed. These strategies often involve the introduction of a functional group that can later be converted to a fluorine atom. For instance, an amino group can be introduced and then transformed into a fluoro group via a Sandmeyer-type reaction or a variation thereof, such as the Balz-Schiemann reaction. An improved Balz-Schiemann reaction has been used for the preparation of fluoropyridine compounds, overcoming some of the limitations of harsher fluorination methods. google.com

Another multi-step approach involves the dearomatization of a fluoropyridine precursor followed by hydrogenation to produce all-cis-(multi)fluorinated piperidines. nih.gov This rhodium-catalyzed dearomatization-hydrogenation (DAH) process provides a highly diastereoselective route to these saturated fluorinated heterocycles. nih.gov Furthermore, a heterogeneous palladium catalyst system has been developed for the selective reduction of fluoropyridines, which is tolerant of air and moisture. acs.org

Vapor-Phase Chlorination/Fluorination Methods

For the industrial-scale production of certain fluorinated pyridines, vapor-phase reactions are often utilized. These high-temperature processes can involve simultaneous chlorination and fluorination. For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be synthesized via a one-step vapor-phase reaction of 3-picoline with chlorine and a fluorine source over a transition metal-based catalyst. nih.govjst.go.jp While efficient, these methods can sometimes lead to a mixture of chlorinated by-products. nih.gov

Stepwise vapor-phase processes have also been developed, where chlorination is followed by a separate fluorination step. jst.go.jp For instance, 2-chloro-5-methylpyridine (B98176) can be chlorinated in the liquid phase to 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov The exchange of chlorine for fluorine in 2-chloro-pyridine compounds can also be achieved in the liquid phase at elevated temperatures. googleapis.com

| Method | Key Intermediates | Target Products | Reaction Conditions |

| Simultaneous Vapor-Phase Chlorination/Fluorination | 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | High temperature (>300°C), transition metal catalyst. nih.govjst.go.jp |

| Stepwise Liquid/Vapor-Phase Synthesis | 2-Chloro-5-methylpyridine -> 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid-phase chlorination followed by vapor-phase fluorination. nih.gov |

| Vapor-Phase Chlorination | alpha-Picoline | Chlorinated pyridines | ~200°C, water, catalyst. google.com |

| Liquid-Phase Fluorination | 2-Chloro-pyridine derivatives | 2-Fluoro-pyridine derivatives | 50°C to 250°C. googleapis.com |

Carbon-Carbon Bond Formation Methodologies

The construction of the biaryl linkage between the trifluorophenyl and pyridine moieties is a key step in the synthesis of 2-(2,3,4-Trifluorophenyl)pyridine. Cross-coupling reactions are the most powerful and versatile tools for this transformation.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds. researchgate.net It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 2-arylpyridines, this can involve coupling a pyridyl halide with a phenylboronic acid or vice versa.

A significant challenge in the Suzuki-Miyaura coupling of 2-halopyridines is the potential for catalyst inhibition by the pyridine nitrogen. To address this, specialized ligands and reaction conditions have been developed. For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), has proven effective for the coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids. claremont.edu Notably, this transformation can proceed without the addition of a base. claremont.edu

Ligand-free Suzuki reactions have also been developed for the synthesis of 2-arylpyridines. A highly efficient palladium acetate-catalyzed reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous medium has been reported, affording 3,5-dichloro-2-arylpyridines in high yields under mild conditions. nih.gov

| Catalyst System | Coupling Partners | Key Features |

| [Pd₂(dba)₃] / Diaryl or Dialkyl Phosphine Oxide Ligands | Aryl/Heteroaryl Halides and 2-Pyridyl Nucleophiles | General system for coupling 2-pyridyl derivatives. |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride and (Hetero)aryl Boronic Acids/Esters | Can be performed in the presence of water and oxygen. claremont.edu |

| Palladium Acetate (ligand-free) | 2,3,5-Trichloropyridine and Arylboronic Acids | Aqueous media, mild conditions, high yields. nih.gov |

Other Metal-Mediated Cross-Coupling Strategies

While palladium catalysis is dominant, other transition metals have also been employed for biaryl cross-coupling reactions. nih.govacs.org Iron, cobalt, and nickel, being more earth-abundant and less expensive, are attractive alternatives. Combinations of N-heterocyclic carbenes (NHCs) with fluoride salts of these metals have been shown to be excellent catalysts for the cross-coupling of aryl Grignard reagents with aryl halides. acs.org Specifically, iron fluorides with a saturated NHC ligand are effective for coupling aryl chlorides, while cobalt and nickel fluorides with an unsaturated NHC ligand show complementary reactivity with aryl bromides and iodides. acs.org The use of iron(III) fluoride, in particular, has been shown to remarkably suppress homocoupling byproducts in the reaction between aryl magnesium bromides and aryl chlorides. colab.ws

These alternative metal-catalyzed methods offer a practical and more sustainable approach to the synthesis of unsymmetrical biaryls, including fluorinated systems like this compound.

| Metal Catalyst | Ligand | Coupling Partners | Key Advantage |

| Iron Fluorides | Saturated N-Heterocyclic Carbene (SIPr) | Aryl Chlorides and Aryl Grignard Reagents | High yield and selectivity, suppressed homocoupling. acs.org |

| Cobalt/Nickel Fluorides | Unsaturated N-Heterocyclic Carbene (IPr) | Aryl Bromides/Iodides and Aryl Grignard Reagents | Complementary reactivity to iron catalysts. acs.org |

| Iron(III) Fluoride | 1,3-bis(2,6-di-i-propylphenyl)imidazolinium chloride | Aryl Magnesium Bromides and Aryl Chlorides | Remarkable suppression of homocoupling. colab.ws |

Pyridine Ring Formation via Cyclocondensation and Annulation Reactions

The construction of the pyridine ring itself is a fundamental approach to synthesizing substituted pyridines. Cyclocondensation and annulation reactions offer powerful tools for this purpose, allowing for the incorporation of a fluorinated phenyl group through the use of appropriately designed starting materials.

Utilizing Fluorinated Building Blocks

Cyclocondensation reactions traditionally involve the formation of a pyridine ring from acyclic precursors. youtube.com For the synthesis of this compound, this would necessitate the use of a building block already containing the 2,3,4-trifluorophenyl moiety. For instance, a 1,5-dicarbonyl compound or a related precursor bearing the trifluorophenyl group can be condensed with an ammonia (B1221849) source to form the pyridine ring. youtube.com The strategic use of fluorinated starting materials in such reactions allows for the direct installation of the desired substitution pattern.

A variety of cyclocondensation strategies have been developed for pyridine synthesis. youtube.com One common method involves the reaction of β-ketoesters with formaldehyde (B43269) and ammonia, which yields a dihydropyridine (B1217469) that can be subsequently oxidized to the aromatic pyridine. youtube.com Another approach utilizes the condensation of ketones with carbon disulfide and a methylating agent to form thioacetals, which can then be further reacted to build the pyridine ring. youtube.com The successful application of these methods for the synthesis of this compound would depend on the availability and reactivity of the corresponding trifluorophenyl-substituted precursors.

Table 1: Examples of Cyclocondensation Reactions for Pyridine Synthesis

| Precursors | Reagents | Product Type | Ref. |

| β-Ketoester, Formaldehyde | Ammonia, Oxidant | Substituted Pyridine | youtube.com |

| Ketone, Carbon Disulfide | Methylating Agent, Ketone, Ammonium Acetate | Substituted Pyridine | youtube.com |

| Acetone | Ammonia (high temperature) | 2,4,6-Trimethylpyridine | youtube.com |

| Acetaldehyde Trimer | Ammonia | Ethylmethylpyridine | youtube.com |

Temporary Dearomatization Pathways

Temporary dearomatization of pyridines has emerged as a powerful strategy for their functionalization. researchgate.net This approach involves the transient disruption of the pyridine's aromaticity to enable reactions that are otherwise difficult to achieve. researchgate.net While often employed for C-H functionalization, dearomatization-rearomatization sequences can also be envisioned as part of a synthetic route to complex pyridines.

For example, a dearomative annulation reaction of pyridine with a suitable electrophile can lead to a functionalized quinolizidine (B1214090) core. nih.gov This intermediate can then be further elaborated to introduce the desired substituents. While direct application to the synthesis of this compound from unsubstituted pyridine is not straightforward, this methodology highlights the potential of dearomatization in constructing complex pyridine-containing scaffolds. nih.gov The key is the ability to trap a dearomatized intermediate and then perform subsequent transformations. nih.gov

More recent developments have focused on catalytic and stereoselective dearomatization reactions. mdpi.comacs.org These methods often involve the activation of the pyridine ring as a pyridinium (B92312) salt, followed by nucleophilic attack. mdpi.com While the primary focus has been on generating chiral dihydropyridines and piperidines, these strategies could potentially be adapted for the synthesis of highly substituted pyridines through subsequent oxidation. mdpi.comacs.org

Table 2: Selected Temporary Dearomatization Strategies for Pyridine Functionalization

| Activation Method | Reaction Type | Intermediate | Outcome | Ref. |

| N-Acylation | Dearomative Annulation | Quinolizidine | Complex Alkaloid Synthesis | nih.gov |

| N-Alkyl Azinium Salt | Intramolecular Dearomatization | Tetrahydroindolizine | [3+2] Annulation | mdpi.com |

| Chiral Copper Complex | C-4 Regioselective Addition | N-Silyl-1,4-dihydropyridine | Enantioenriched Dihydropyridines | mdpi.com |

| N-Acylpyridinium Salt | Nucleophilic Addition | Dihydropyridine | Stereoselective Functionalization | mdpi.com |

Nucleophilic Aromatic Substitution in Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) on a pre-formed pyridine ring is a widely used and effective method for introducing aryl substituents. youtube.comyoutube.com This approach is particularly well-suited for the synthesis of 2-arylpyridines. The reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a suitable leaving group, typically a halogen. masterorganicchemistry.com

For the synthesis of this compound, this would typically involve the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine) with a 2,3,4-trifluorophenyl-organometallic reagent. The pyridine nitrogen acts as an intrinsic electron-withdrawing group, activating the C-2 and C-4 positions towards nucleophilic attack. youtube.comstackexchange.com

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen. Fluoropyridines are often more reactive than chloropyridines due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached. acs.org The rate-determining step is typically the initial attack of the nucleophile to form a high-energy anionic intermediate (a Meisenheimer complex), and the stability of this intermediate is key to the reaction's success. masterorganicchemistry.comstackexchange.com The presence of additional electron-withdrawing groups on the pyridine ring can further accelerate the reaction. masterorganicchemistry.com

Recent advancements have also demonstrated directed SNAr reactions, where a directing group on the substrate can control the regioselectivity of the substitution. rsc.org While this is particularly useful for arenes that lack strong electronic bias, the inherent reactivity of the 2-position of pyridine often provides sufficient selectivity.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including fluorinated pyridines. dovepress.com This involves the development of more environmentally benign and efficient synthetic methods.

Key areas of focus in the green synthesis of pyridines include the use of multicomponent reactions, which can increase atom economy by combining multiple starting materials in a single step. acs.orgresearcher.life Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times and improved yields. acs.org

The development of catalytic systems that are reusable and operate under mild conditions is another important aspect of green chemistry. For example, the use of magnetic nanoparticles as catalyst supports allows for easy separation and recycling of the catalyst. orgchemres.org Furthermore, the use of greener solvents, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. researcher.lifeorgchemres.org

In the context of fluorination, while traditional methods often rely on hazardous reagents, newer approaches are being developed that use safer and more sustainable fluorinating agents. dovepress.com For instance, the use of silver(II) fluoride for the direct C-H fluorination of pyridines offers a milder alternative to some traditional methods. nih.gov The development of catalytic fluorination methods using alkali metal fluorides is also a significant goal in green fluorine chemistry. dovepress.com

Advanced Spectroscopic and Structural Characterization of 2 2,3,4 Trifluorophenyl Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2,3,4-Trifluorophenyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide critical information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on both the pyridine (B92270) and the trifluorophenyl rings. The pyridine ring protons would typically appear in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the nitrogen atom and the substituted phenyl ring. The protons on the trifluorophenyl ring would also resonate in the aromatic region, with their signals split by neighboring protons and fluorine atoms (H-F coupling).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy details the carbon skeleton of a molecule. For this compound, the spectrum would show distinct signals for each of the 11 carbon atoms. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. Carbons bonded to the electronegative nitrogen and fluorine atoms would exhibit characteristic downfield shifts. Furthermore, the signals for the carbons in the trifluorophenyl ring would show splitting due to coupling with the attached fluorine atoms (C-F coupling), which can provide valuable structural information.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show three distinct signals for the three fluorine atoms at the 2, 3, and 4-positions of the phenyl ring, as they are in different chemical environments. The chemical shifts and coupling patterns (F-F and F-H couplings) would be crucial for confirming the substitution pattern on the phenyl ring. wikipedia.orgsemanticscholar.org The large chemical shift dispersion in ¹⁹F NMR typically allows for clear resolution of these signals. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. Key expected absorptions would include C-H stretching and bending vibrations for the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region. The exact positions of these bands would provide a unique "fingerprint" for the molecule.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the two rings and characteristic losses from the pyridine and trifluorophenyl moieties, aiding in the confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering highly accurate mass measurements that facilitate the determination of elemental compositions. For pyridine derivatives, electrospray ionization (ESI) is a common technique used in HRMS. mdpi.com ESI allows for soft ionization, which typically preserves the molecular ion, often observed as a protonated species [M+H]⁺. mdpi.com The high resolving power of instruments like quadrupole time-of-flight (qToF) mass spectrometers enables the differentiation of compounds with very similar nominal masses. kobv.de

In the analysis of a related heterocyclic compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, HRMS-ESI was used to confirm the structure. Despite the presence of multiple nitrogen atoms which facilitate protonation, the protonated molecule [M+H]⁺ was recorded with a relative abundance of 10%. mdpi.com The precision of the measurement, with an error of just 0.8 ppm, provided unequivocal confirmation of the compound's elemental formula. mdpi.com

Table 1: Illustrative HRMS Data for a Pyridine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | ESI Positive | mdpi.com |

| Detected Ion | [M+H]⁺ | mdpi.com |

| Calculated m/z | 224.09316 | mdpi.com |

| Experimental m/z | 224.09325 | mdpi.com |

| Mass Error | 0.8 ppm | mdpi.com |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides valuable structural information through characteristic fragmentation patterns. Unlike soft ionization methods, EI uses high-energy electrons (typically 70 eV) that cause extensive fragmentation of the parent molecule. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions.

For halogenated pyridine derivatives, such as 2-chloro-4-(trifluoromethyl)pyridine, the mass spectrum clearly shows the molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation patterns are often initiated by processes like the alpha-cleavage of side chains. kobv.de For instance, in complex molecules, radical-initiated α-cleavage can lead to the formation of stable ions, such as the acetylium cation (m/z 43.0178), which is a common fragment when an acetyl group is present. kobv.de The analysis of these fragments helps to piece together the molecule's structure.

Table 2: EIMS Data for a Halogenated Pyridine Derivative

| Compound | Molecular Formula | Molecular Weight | Key Feature | Reference |

|---|

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals (like π and n) to higher energy anti-bonding orbitals (π*). The resulting spectrum is characterized by one or more absorption bands, with the position of the maximum absorption (λmax) being indicative of the molecule's electronic structure. nih.govpasg.nhs.uk

Studies on related fluorinated pyridines, such as 2,6-difluoropyridine, have identified the S₀ → S₁(π,π*) electronic transition through UV absorption spectroscopy. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to support experimental findings and assign the observed electronic transitions. nih.govnih.gov The solvent can influence the position of λmax, and spectra are typically recorded in solvents like acetonitrile (B52724), methanol (B129727), or in the gas phase. nih.govsigmaaldrich.com

Table 3: Representative UV-Vis Absorption Data for Pyridine Derivatives

| Compound/System | λmax (nm) | Transition | Solvent/Phase | Reference |

|---|---|---|---|---|

| 2,6-Difluoropyridine | 264.4 | S₀ → S₁(π,π*) | Gas Phase | nih.gov |

| 2-Styrylpyridine | ~295 | π → π* | Gas Phase | nih.gov |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This phenomenon occurs when a molecule in an excited electronic state (typically the S₁ state) returns to the ground state (S₀) by emitting a photon. The technique is highly sensitive and provides information about the molecule's electronic structure and its environment.

While specific fluorescence data for this compound is not detailed in the provided sources, related functionalized molecules are known to be fluorescent. For example, 2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), which is used as a fluorescent label for amines, exhibits strong emission after derivatization. sigmaaldrich.com The fluorescence spectrum is characterized by an excitation wavelength (λex) and an emission wavelength (λem), with the emission always occurring at a longer wavelength than the excitation (a phenomenon known as the Stokes shift).

Table 4: Illustrative Fluorescence Data for a Derivatizing Agent

| Compound | Excitation (λex) | Emission (λem) | Solvent | Application | Reference |

|---|

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional structure of a crystalline solid at atomic resolution. nih.gov The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. nih.gov

For complex organic molecules, SCXRD provides unambiguous proof of structure where spectroscopic methods alone might be inconclusive. mdpi.com The analysis reveals the arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. nih.gov The quality of the data is often described by parameters such as the R-factor, which indicates the agreement between the experimental diffraction pattern and the calculated structure. nih.gov

Table 5: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Temperature (K) | 296 | nih.gov |

| Radiation (λ) | MoKα (0.71073 Å) | nih.gov |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.121 | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the isolation and purity assessment of synthesized compounds. ptfarm.pl For pyridine derivatives, Reversed-Phase HPLC (RP-HPLC) is a commonly used method. ptfarm.pl In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer. ptfarm.plhelixchrom.com

The purity of a compound is determined by injecting a sample and monitoring the eluent with a detector, most commonly a UV detector set to a wavelength where the analyte absorbs strongly. ptfarm.pl A pure compound should ideally produce a single, sharp peak. The method can be validated for parameters like selectivity, linearity, accuracy, and precision to ensure reliable quantification. ptfarm.pl

Table 6: Typical HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Column | Octadecyl (C18), 5 µm | ptfarm.pl |

| Mobile Phase | Acetonitrile / Phosphate Buffer | ptfarm.pl |

| Elution Mode | Isocratic or Gradient | mdpi.comhelixchrom.com |

| Flow Rate | 0.3 - 1.0 mL/min | mdpi.comptfarm.pl |

Computational and Theoretical Investigations of 2 2,3,4 Trifluorophenyl Pyridine

Quantum Chemical Calculations for Molecular Properties

No published data is available for the DFT-optimized geometry or electronic structure of 2-(2,3,4-Trifluorophenyl)pyridine.

No published data is available for the TD-DFT calculated electronic excitation energies or simulated absorption spectra of this compound.

Analysis of Intermolecular Noncovalent Interactions

Specific details on hydrogen bonding interactions for this compound are not available in the current literature.

While π-stacking is common in pyridine-containing compounds, specific analysis for this compound has not been reported.

There are no published Hirshfeld surface analysis or PIXEL energy calculation studies for this compound.

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to predict the electronic properties and reactivity of molecules. For this compound, density functional theory (DFT) calculations would be the typical method to explore its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. In studies of various pyridine (B92270) derivatives, the HOMO-LUMO gap is a frequently calculated parameter to understand their electronic behavior. For instance, in a study of platinum(II) biphenyl (B1667301) 2,2'-bipyridine (B1663995) complexes, the HOMO-LUMO energy gap was found to be tunable by introducing electron-donating or electron-withdrawing groups on the bipyridine ligand. nih.gov This suggests that the trifluorophenyl group in this compound, being strongly electron-withdrawing, would significantly influence its HOMO-LUMO gap.

In a theoretical study on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the HOMO-LUMO energy gap was observed to be relatively constant across a series of derivatives with different substituents, ranging from 2.087 eV to 2.472 eV. nih.gov Another study on manganese carbonyl complexes showed that the HOMO-LUMO gap decreased from 7.0557 eV in the gas phase to 7.000 eV in water. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would be centered on the more electron-deficient pyridine ring. The presence of three fluorine atoms on the phenyl ring would lower the energy of the HOMO, likely resulting in a relatively large HOMO-LUMO gap, indicating high kinetic stability.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Organic Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| AnE-PVstat | -5.44 | -3.06 | 2.38 | rsc.org |

| PC60BM | -6.55 | -4.05 | 2.50 | rsc.org |

| ITIC | -5.63 | -4.00 | 1.63 | rsc.org |

| Pa2 | -5.97 | -4.20 | 1.77 | rsc.org |

| DaP2 | -5.54 | -4.15 | 1.39 | rsc.org |

| TaP2 | -5.52 | -4.15 | 1.37 | rsc.org |

| OMeIPP_BF2 | - | - | 2.087 | nih.gov |

| ClIPP_BF2 | - | - | 2.472 | nih.gov |

This table presents data for various organic compounds to illustrate the typical range of HOMO-LUMO energy gaps and is not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas, prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and interaction with electrophiles. Conversely, the trifluorinated phenyl ring, due to the high electronegativity of the fluorine atoms, would exhibit a large region of positive electrostatic potential. This positive region would make the phenyl ring susceptible to nucleophilic attack. The hydrogen atoms of the pyridine ring would also show positive potential. Such maps are crucial in understanding intermolecular interactions, including hydrogen bonding and halogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by describing the bonding in terms of localized orbitals. NBO analysis can quantify charge transfer between orbitals, which is a key factor in understanding intramolecular interactions and the stability of a molecule.

In the case of this compound, NBO analysis would be expected to reveal significant delocalization of electron density from the phenyl ring to the pyridine ring, a phenomenon known as intramolecular charge transfer (ICT). A study on pyridine-fused phosphorus-nitrogen heterocycles demonstrated that varying the electron-donating or electron-withdrawing nature of a substituent leads to the generation of an ICT band in the absorbance spectrum. nih.gov The electron-withdrawing trifluorophenyl group in this compound would facilitate this charge transfer. NBO analysis can quantify the stabilization energies associated with these charge transfer interactions, providing insights into the molecule's electronic stability. For example, in a study of a pyran-2-one derivative, NBO analysis revealed significant stabilization energies from interactions between lone pairs of oxygen atoms and antibonding orbitals of adjacent bonds. scifiniti.com

Solvent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of a molecule can be significantly influenced by its environment, particularly the polarity of the solvent. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of these interactions.

For this compound, it is anticipated that the electronic absorption and emission spectra would exhibit a dependence on solvent polarity. A study on 3-halopyridines showed that while molecular parameters were only slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties were seriously affected. researchgate.net In another study, the HOMO-LUMO gap of a manganese carbonyl complex was found to decrease in more polar solvents. researchgate.net This suggests that in polar solvents, the excited state of this compound might be more stabilized than the ground state, leading to a red shift (bathochromic shift) in its absorption and emission spectra. The extent of this shift would depend on the change in the dipole moment of the molecule upon electronic excitation. Theoretical studies often employ models like the Polarizable Continuum Model (PCM) to simulate the effect of a solvent on a molecule's properties.

Molecular Docking Studies of Related Pyridine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.

While no specific molecular docking studies on this compound are available, studies on other pyridine derivatives provide insights into their potential as biologically active molecules. For instance, flavonoid derivatives have been studied for their inhibitory effects on the neuraminidase of the H1N1 virus, with docking studies revealing their binding affinities and interactions with the active site. nih.gov Similarly, docking studies on flavonoid derivatives as inhibitors of β-catenin have helped in understanding their binding modes and designing more potent inhibitors. nih.gov These studies typically identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. Given the structural features of this compound, including the hydrogen bond accepting nitrogen atom and the hydrophobic phenyl ring, it could potentially interact with various biological targets. Molecular docking simulations could be employed to explore its binding to specific protein pockets, providing a basis for its potential pharmacological applications.

Ligand Design and Coordination Chemistry Applications of 2 2,3,4 Trifluorophenyl Pyridine Analogues

Design Principles for Fluorinated Pyridine-Based Ligands

The design of fluorinated pyridine-based ligands is guided by the unique properties of the fluorine atom. Fluorine is the most electronegative element, leading to a strong carbon-fluorine bond (C-F), which is one of the strongest in organic chemistry. wikipedia.org This high electronegativity is central to its role in ligand design, influencing the molecule's electronic and physical properties in several ways.

Inductive Effects : The primary influence of fluorine substitution on a pyridine-based ligand is the strong electron-withdrawing inductive effect. When fluorine atoms are placed on the phenyl ring of a 2-phenylpyridine (B120327) scaffold, they pull electron density away from the aromatic system. This electronic perturbation modifies the energy levels of the ligand's molecular orbitals, which in turn affects the properties of the resulting metal complex.

Basicity and Coordination : The electron-withdrawing nature of fluorine substituents decreases the basicity (pKa) of the pyridine (B92270) nitrogen. More Lewis basic pyridines tend to undergo C-H fluorination reactions more readily than less basic ones. acs.org This altered basicity influences the ligand's coordination to a metal center.

Redox Properties : By modifying the electron density on the ligand, fluorine substitution can systematically tune the redox potentials of the metal complexes. This is a critical design principle for applications in photoredox catalysis, where the excited-state redox potentials of the catalyst determine its ability to engage in single-electron transfer (SET) processes with substrates. rsc.org

Stability and Lipophilicity : The C-F bond's strength imparts high thermal and chemical stability to the ligand and its metal complexes. wikipedia.org Furthermore, fluorination often increases the lipophilicity of a molecule, which can enhance the solubility of the resulting metal complex in organic solvents and influence its bioavailability in medicinal applications. beilstein-journals.org

The strategic placement of fluorine atoms allows for fine-tuning of these properties. For instance, in analogues like 2-(2,4-difluorophenyl)pyridine (B1338927), the fluorine atoms significantly impact the electronic structure, making the resulting iridium complexes highly effective photocatalysts for trifluoromethylation reactions. acs.org

Metal Complexation with Transition Metals (e.g., Iridium, Nickel, Ruthenium)

Analogues of 2-(2,3,4-Trifluorophenyl)pyridine readily form stable complexes with a variety of transition metals, most notably d-block elements like iridium, ruthenium, and nickel. rsc.orgnih.gov The 2-phenylpyridine scaffold acts as a bidentate, monoanionic "C^N" ligand, coordinating to the metal center through the pyridine nitrogen and a carbon atom of the phenyl ring via a process called cyclometalation. This process involves the activation of a C-H bond on the phenyl ring. researchgate.netrsc.org

Iridium Complexes: Cyclometalated iridium(III) complexes featuring fluorinated phenylpyridine ligands are particularly prominent. These complexes, often with the general formula [Ir(C^N)2(N^N)]+ or fac-Ir(C^N)3, are renowned for their robust photophysical properties, including strong luminescence and long-lived excited states, making them ideal for photoredox catalysis. sigmaaldrich.comresearchgate.net For example, the complex formed with 2-(2,4-difluorophenyl)pyridine, fac-Ir(ppy)3 (where ppy is the deprotonated ligand), is a highly efficient photocatalyst. acs.org

Ruthenium Complexes: Ruthenium can also form complexes with these types of ligands. While ruthenium chemistry with bipyridine (N^N) ligands is more common for photoredox applications, phenylpyridine (C^N) ligands are also utilized. acs.orgnih.gov Ruthenium complexes with related pentadentate amine thioether thiolate ligands have been synthesized to create electron-rich metal centers. nih.gov

Nickel Complexes: Nickel catalysis often employs phosphine (B1218219) or N-heterocyclic carbene ligands. However, in dual catalysis systems, a nickel complex works in tandem with a photoredox catalyst (often an iridium-phenylpyridine complex). nih.govnih.govrsc.org The nickel center undergoes its own catalytic cycle involving oxidative addition and reductive elimination, while the iridium photocatalyst drives the reaction by generating radical intermediates. youtube.comacs.org The stability of the nickel catalyst can be enhanced by using pre-ligated complexes. youtube.com

The table below summarizes representative metal complexes formed with analogues of this compound and their primary applications.

| Metal | Ligand Analogue | Complex Type | Primary Application |

| Iridium(III) | 2-(2,4-Difluorophenyl)pyridine | fac-Ir(ppy)3 | Photoredox Catalysis acs.org |

| Iridium(III) | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | [Ir{dFCF3ppy}2(bpy)]PF6 | Photoredox Catalysis bldpharm.com |

| Ruthenium(II) | 2,2'-Bipyridine (B1663995) (as analogue) | Ru(bpy)3(2+) | Photoredox Catalysis acs.orgnih.gov |

| Platinum(II) | Phenylpyridine derivatives | Cyclometalated Pt(II) | Photoredox Catalysis rsc.org |

| Nickel(0)/Nickel(II) | Bipyridine or Phosphine Ligands | Ni(ligand)n | Cross-Coupling (often in dual systems) nih.govrsc.org |

Catalytic Applications in Organic Transformations

The unique electronic properties imparted by the trifluorophenyl moiety make these ligands highly effective in promoting a range of catalytic reactions.

Visible-light photoredox catalysis is a powerful technology that uses light to initiate chemical reactions under mild conditions. sigmaaldrich.com It relies on a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) to activate substrates. sigmaaldrich.com Iridium complexes bearing fluorinated 2-phenylpyridine ligands are exemplary photocatalysts. acs.orgsigmaaldrich.com

The process begins with the absorption of visible light by the metal complex (e.g., an Ir(III) complex), promoting it to an excited state (*Ir(III)). This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can then either accept an electron from a donor molecule (reductive quenching) or donate an electron to an acceptor molecule (oxidative quenching) to initiate a radical-based chemical transformation. rsc.orgacs.org

For example, iridium complexes with ligands such as 2-(2,4-difluorophenyl)pyridine have been successfully used for the trifluoromethylation of arenes and the formation of pyridyl radicals for subsequent reactions with alkenes. acs.orgnih.gov Platinum(II) complexes with similar cyclometalated ligands have also been investigated for photoredox-catalyzed trifluoromethylation, proceeding through an oxidative quenching cycle. rsc.org

A major advancement in catalysis is the combination of two distinct catalytic cycles in a single pot. Dual photoredox/nickel catalysis has emerged as a revolutionary strategy for cross-coupling reactions. nih.govrsc.org This approach merges the radical-generating ability of a photoredox catalyst (typically an iridium-phenylpyridine complex) with the bond-forming prowess of a transition metal catalyst, like nickel. nih.govrsc.org

In a typical cycle, the excited photocatalyst generates a radical species from one of the starting materials. This radical is then captured by a low-valent nickel(0) or nickel(I) complex. The resulting organonickel(II) or (III) intermediate can then undergo reductive elimination with a second coupling partner to form the final product and regenerate the active nickel catalyst. This synergistic approach has enabled challenging transformations, such as the asymmetric carbamoylation of benzylic C(sp³)–H bonds and Mizoroki-Heck cross-coupling reactions. nih.govrsc.org The mechanistic details of these complex systems are often dependent on the specific substrates, ligands, and photocatalysts used. nih.gov

C-H activation is a powerful synthetic strategy that allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds, streamlining synthesis by avoiding pre-functionalization steps. nih.gov The 2-phenylpyridine ligand framework is intrinsically linked to C-H activation through its mode of coordination (cyclometalation). researchgate.net

In this context, a transition metal, such as rhodium or iridium, coordinates to the pyridine nitrogen. This brings the metal center in close proximity to the ortho C-H bonds of the phenyl ring, facilitating oxidative addition of the C-H bond to the metal. This forms a stable five-membered metallacycle. researchgate.netrsc.org This robust metal-carbon bond is a key feature of many catalysts.

Beyond the initial cyclometalation, these complexes can catalyze the functionalization of other C-H bonds. For example, palladium-catalyzed C3-arylation of a pyridine ring has been achieved using phenanthroline as a ligand, where the reaction proceeds through C-H activation of the pyridine substrate. beilstein-journals.org Similarly, catalytic templates have been designed to direct C-H activation to remote positions on a substrate. nih.gov

Influence of Fluorine Substitution on Ligand Properties and Catalytic Performance

The substitution of hydrogen with fluorine on the phenyl ring of 2-phenylpyridine ligands has a profound and predictable impact on their properties and the performance of their metal complexes in catalysis. nih.gov

Tuning Redox Potentials : The primary effect of fluorine's strong electron-withdrawing nature is the stabilization of the ligand's orbitals. wikipedia.org This makes the resulting metal complex more difficult to oxidize but easier to reduce. In photoredox catalysis, this directly translates to a more powerful excited-state oxidant. For instance, increasing the number of fluorine substituents on the phenylpyridine ligand of an iridium photocatalyst increases its excited-state reduction potential, enhancing its ability to oxidize substrates in the key electron-transfer step. acs.org

Improving Photophysical Properties : In iridium photocatalysts, fluorination of the cyclometalating ligands often leads to a blue shift in the emission spectrum and can modulate the excited-state lifetime. These changes are critical for optimizing the catalyst's performance for specific photoredox reactions.

The table below illustrates the effect of fluorine substitution on key properties of photocatalysts.

| Property | Effect of Fluorine Substitution | Rationale |

| Ground State Oxidation Potential | Increases (Harder to Oxidize) | Fluorine atoms withdraw electron density from the metal center. |

| Excited State Reduction Potential | Increases (Stronger Oxidant) | The excited state becomes more electron-deficient and a better electron acceptor. acs.org |

| Emission Wavelength | Blue Shift (Higher Energy) | The energy gap between the ground and excited states is increased. |

| Catalyst Stability | Generally Increases | The high strength of the C-F bond enhances overall molecular stability. wikipedia.org |

Future Directions and Emerging Research Avenues for 2 2,3,4 Trifluorophenyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-(2,3,4-Trifluorophenyl)pyridine chemistry is intrinsically linked to the development of more efficient and environmentally benign synthetic routes. While traditional methods have been established, the focus is now shifting towards sustainability and atom economy.

Current research in the broader field of trifluoromethylpyridine (TFMP) synthesis highlights several promising approaches. nih.govresearchoutreach.org One major avenue is the refinement of chlorine/fluorine exchange reactions, a common method for producing TFMP derivatives. nih.gov Innovations in this area could lead to milder reaction conditions and reduced waste. Another key strategy involves the cyclocondensation of trifluoromethyl-containing building blocks. nih.govresearchoutreach.org This approach offers a modular way to construct the desired pyridine (B92270) ring system.

Furthermore, simultaneous vapor-phase chlorination/fluorination at high temperatures, often employing transition metal-based catalysts like iron fluoride (B91410), presents a one-step reaction advantage. jst.go.jp While this method can be efficient, controlling the formation of multi-chlorinated by-products remains a challenge that future research will need to address. nih.gov The development of more selective catalysts and the optimization of reaction parameters will be crucial for improving the yield and purity of this compound.

A notable trend is the move away from harsh reagents and high temperatures. For instance, the use of DAST (Diethylaminosulfur trifluoride) for amide synthesis under ambient, base-free conditions showcases a shift towards more practical and scalable protocols. acs.org Applying similar principles to the synthesis of this compound could significantly enhance its accessibility for various applications.

Advancements in High-Throughput Spectroscopic Characterization

As the synthesis of novel this compound derivatives accelerates, the need for rapid and comprehensive characterization techniques becomes paramount. High-throughput screening methods, coupled with advanced spectroscopic analysis, will be instrumental in building large datasets of these compounds and their properties.

Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are already standard for the identification and structural elucidation of such compounds. nih.gov Future advancements will likely involve the automation of these techniques and the integration of data analysis pipelines to quickly process large volumes of spectral data. This will be crucial for establishing structure-activity relationships, particularly in the context of drug discovery and materials science.

The characterization of fluorinated and iodinated pyrrolopyrimidines for PET/SPECT imaging highlights the importance of detailed spectroscopic analysis in the development of new radiopharmaceuticals. nih.gov Similar in-depth characterization will be essential for understanding the properties of this compound-based molecules.

Integration of Machine Learning and Artificial Intelligence in Molecular Design

ML algorithms can be trained on existing data to predict various molecular properties, such as bioactivity, toxicity, and material characteristics. nih.govnih.govvalencelabs.com This predictive modeling can help researchers prioritize which derivatives of this compound to synthesize and test, saving time and resources. acs.org For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the inhibitory activity of new compounds against specific biological targets. nih.gov

Generative AI models can even design entirely new molecular structures with desired properties. researchgate.net By inputting specific criteria, researchers could use AI to generate novel this compound derivatives tailored for specific applications, such as new catalysts or materials. catalysis-summit.com This data-driven approach, often coupled with high-throughput experimentation, will enable a more systematic and efficient exploration of the chemical space around this core structure. researchgate.net

Expansion of Catalytic Versatility and Scope

The unique electronic properties imparted by the trifluorophenyl group make this compound and its derivatives promising candidates for applications in catalysis. The development of novel catalysts is a critical area of research with wide-ranging implications for chemical synthesis and industrial processes.

The pyridine nitrogen atom and the potential for the phenyl ring to engage in various interactions make this scaffold a versatile platform for designing new ligands for transition metal catalysis. Research into related pyridine-containing ligands has shown their effectiveness in a variety of catalytic reactions. For example, pyridine-appended triazole-based phosphines have been successfully used in palladium-catalyzed α-alkylation reactions. rsc.org Similarly, copper(I) complexes with Schiff-base ligands derived from pyridine-2-carboxaldehyde have demonstrated catalytic activity in amination reactions. researchgate.net

Future research will likely focus on synthesizing a library of this compound-based ligands and screening them for activity in a broad range of catalytic transformations. This could include cross-coupling reactions, C-H activation, and asymmetric catalysis. The trifluorophenyl group can be expected to influence the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity, selectivity, and stability.

Exploration in Novel Material Science Paradigms

The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating high-performance materials with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com The this compound scaffold is a promising building block for the development of novel fluorinated materials. mdpi.com

Organofluorine compounds are increasingly used in the synthesis of fluoropolymers and fluorinated network materials. mdpi.com The reactivity of fluorinated pyridines, particularly their susceptibility to nucleophilic aromatic substitution, allows for their incorporation into larger polymer structures. mdpi.com For example, perfluoropyridine has been used to create fluorinated networks with excellent temperature resistance. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-(2,3,4-Trifluorophenyl)pyridine, and how can reaction conditions be optimized?

The synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution or fluorination strategies. For example:

- Nucleophilic Aromatic Substitution : Reacting halogenated pyridines with fluorinated aryl Grignard reagents under anhydrous conditions.

- Direct Fluorination : Using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms.

Optimization factors include temperature control (e.g., −78°C for Grignard reactions), solvent selection (THF or DMF for polar aprotic environments), and catalysis (e.g., Pd for cross-coupling). Evidence from similar compounds suggests that fluorination efficiency depends on steric and electronic effects of substituents .

Q. How can the structural identity of this compound be confirmed experimentally?

- X-ray Crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. Data collection at low temperatures (e.g., 100 K) improves resolution .

- NMR Analysis : NMR is critical for verifying fluorine positions. Coupling patterns in NMR can distinguish between ortho, meta, and para substituents.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling fluorinated pyridines with limited toxicity data?

- Precautionary Measures : Assume acute toxicity (Category 4 for oral/dermal/inhalation hazards) and use PPE (gloves, goggles, fume hoods).

- Waste Management : Segregate halogenated waste and neutralize acidic/byproduct gases (e.g., HF) with calcium carbonate.

- Data Extrapolation : Use hazard profiles of structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) as a reference when toxicity data is unavailable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Use Gaussian or ORCA to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess polarity impacts on reaction barriers.

- Steric Maps : Generate Tolman cone angles or %V to evaluate ligand compatibility in catalytic systems.

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Multi-Technique Validation : Cross-reference X-ray crystallography (for absolute configuration) with - HOESY NMR (for spatial proximity of fluorine and protons).

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in solution.

- Isotopic Labeling : Introduce or labels to clarify ambiguous signals in crowded spectra .

Q. How to design experiments assessing ecological impacts when degradability data is unavailable?

- Read-Across Approach : Use persistence/degradability data from analogous compounds (e.g., 3,5-difluoropyridines) to estimate environmental half-lives.

- Microcosm Studies : Simulate soil/water systems spiked with the compound and monitor degradation via LC-MS/MS.

- QSAR Models : Apply quantitative structure-activity relationship tools like EPI Suite™ to predict bioaccumulation (log P) and mobility .

Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.